Lipophilicity (XLogP3-AA) Comparison with 3-Trifluoromethyl and 4-tert-Butyl Analogs
The target compound exhibits an XLogP3-AA of 4.9, placing it at a lipophilicity midpoint between the more polar 3-trifluoromethyl analog (XLogP3-AA ≈ 5.6) and the less lipophilic 4-tert-butyl analog (XLogP3-AA ≈ 5.2) [1]. This intermediate lipophilicity may offer a balanced profile for membrane permeability while maintaining aqueous solubility, an important consideration in early-stage lead optimization where extreme LogP values (>5) are often associated with poor drug-like properties [2]. No experimental LogD or solubility data are available for these compounds, so selection must rely on computed values.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.9 |
| Comparator Or Baseline | 3-Trifluoromethyl analog: XLogP3-AA ≈ 5.6; 4-tert-Butyl analog: XLogP3-AA ≈ 5.2 |
| Quantified Difference | Target is 0.7 units lower than 3-CF₃ analog; 0.3 units lower than 4-tBu analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07) |
Why This Matters
The lower lipophilicity of the 2-methylbenzamido derivative relative to fluorinated and bulky alkyl analogs may reduce non-specific binding and improve developability, making it preferable for assays where moderate LogP is desired.
- [1] PubChem. Computed Properties for Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate (CID 5226694) and analogs. Accessed 2026-05-06. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
